Ledol
Overview
Description
Ledol is a poisonous sesquiterpene . It can cause cramps, paralysis, and delirium . It is found in labrador tea, an herbal tea made from three closely related species . It is also an antifungal, toxic sesquiterpenoid, which exhibits expectorant and antitussive effects .
Synthesis Analysis
A 1,4-alkyl shift proposed as part of the carbocation cyclization/rearrangement leading to this compound is not energetically viable . Instead, a previously proposed mechanism that avoids such a shift is greatly preferred .Molecular Structure Analysis
The molecular formula of this compound is C15H26O . The molecular weight is 222.37 g/mol . The structure includes 6 defined stereocentres .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 293.9±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 61.9±6.0 kJ/mol . The index of refraction is 1.492 . The molar refractivity is 67.1±0.3 cm³ . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .Scientific Research Applications
LED Technology in Plant Biology and Horticulture
Research has highlighted the significant role of LED (Light Emitting Diodes) technology in various scientific applications, particularly in the field of plant biology and horticulture. The LEDA Traitbase database, for instance, serves as a crucial resource for fundamental research on plant biodiversity, coexistence, macro-ecological patterns, and plant functional responses, emphasizing the application of LED technology in studying plant traits (Kleyer et al., 2008). Furthermore, LEDs have been acknowledged for their potential in improving the physiological responses of cucumber seedlings, highlighting the importance of blue and red photon flux ratios in plant growth and development (Hernández & Kubota, 2016). This is corroborated by Bantis et al. (2018), who review the recent advancements in horticulture and floriculture utilizing LEDs, suggesting their significant impact on crop yield, nutritional value, and post-harvest quality (Bantis et al., 2018).
LEDs in Medical and Health Sciences
In medical sciences, LEDs have shown promising results in various applications. For example, studies on large endolymphatic duct and sac syndrome (LEDS) provide insights into inner ear malformations and their implications for hearing loss, illustrating the medical application of LED technology beyond its conventional uses (Koesling et al., 2006). Additionally, LEDs have been utilized in therapeutic interventions, such as improving cognitive performance in patients with chronic, mild traumatic brain injury, underscoring the potential of red and near-infrared LEDs in enhancing mitochondrial function and regional cerebral blood flow (Naeser et al., 2014).
LEDs in Analytical Chemistry and Environmental Science
In the realm of analytical chemistry, LEDs have revolutionized detection and measurement systems. Macka et al. (2014) discuss the roles of LEDs in analytical chemistry, including their application in fluorescence lifetime measurement and as efficient light sources for analytical devices (Macka et al., 2014). The environmental application of LEDs is further exemplified by Jo and Tayade (2014), who review the use of LEDs in photocatalytic dye degradation, demonstrating their energy efficiency and potential for environmental remediation (Jo & Tayade, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Ledol, also known as “99XJ3YS21U” or “UNII-99XJ3YS21U”, is a poisonous sesquiterpene It is known to cause various physiological effects such as cramps, paralysis, and delirium .
Biochemical Pathways
It is known that this compound is a sesquiterpene, a class of compounds that often interact with the nervous system and can have significant effects on neurotransmission .
Result of Action
The primary known effects of this compound are physiological, including causing cramps, paralysis, and delirium
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in various plants can vary depending on environmental conditions . .
Biochemical Analysis
Cellular Effects
Ledol is known to have a significant impact on various types of cells and cellular processes. It is a poisonous sesquiterpene that can cause cramps, paralysis, and delirium
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-AQEIEYEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@]2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
577-27-5 | |
Record name | (+)-Ledol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ledol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XJ3YS21U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ledol?
A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.
Q2: In what plant species is this compound predominantly found?
A2: this compound is frequently identified in the essential oils of:
- Rhododendron tomentosum (Marsh rosemary) [, , ]
- Various Eucalyptus species [, , , ]
- Ledum palustre [, , ]
- Baccharis trimera []
- Cistus ladaniferus []
Q3: Are there different chemotypes of plants containing this compound?
A3: Yes, research indicates the presence of chemotypes within species like Rhododendron tomentosum. For instance, one chemotype is abundant in palustrol and this compound, while another is rich in γ-terpineol, exhibiting variations in this compound and other constituent percentages. []
Q4: What is the proposed biosynthetic pathway for this compound?
A4: While the exact biosynthetic pathway remains under investigation, studies suggest that this compound biosynthesis likely involves carbocation cyclization and rearrangement mechanisms. It has been proposed that a 1,4-alkyl shift is involved, but computational studies using density functional theory indicate that this step is energetically unfavorable, suggesting alternative pathways are more likely. [, ]
Q5: Are there any structural isomers of this compound found in nature?
A5: Yes, this compound has a structural isomer called palustrol, which often co-occurs with this compound in several plant essential oils. [, , ]
Q6: What are the reported biological activities of this compound?
A6: Research suggests that this compound may possess various biological activities, including:
- Anti-inflammatory activity: Studies have indicated that this compound might contribute to the anti-inflammatory properties observed in essential oils from certain Myrtaceae species. []
- Antifungal activity: this compound-containing essential oils from Rhododendron tomentosum have demonstrated antifungal activity against Candida parapsilosis and Saccharomyces cerevisiae. []
- Antibacterial activity: this compound, along with other components in essential oils from Betonica grandiflora, showed moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus. []
- Hypouricemic potential: Traditional use of Ledum palustre (containing this compound) for gout and arthritis suggests potential hypouricemic effects, although further research is needed to confirm this activity and its mechanism. []
- Mosquito larvicidal activity: this compound has been positively correlated with the larvicidal activity of certain Eucalyptus essential oils against Aedes aegypti larvae. []
Q7: What analytical techniques are commonly employed to characterize and quantify this compound?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique used for the identification and quantification of this compound in essential oils and plant extracts. [, , , , , , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy is also employed to confirm the structure of isolated this compound. [, , , , , ]
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